Product packaging for 1-(3-Cyano-2-hydroxyphenyl)-3-phenylurea(Cat. No.:)

1-(3-Cyano-2-hydroxyphenyl)-3-phenylurea

Cat. No.: B10839387
M. Wt: 253.26 g/mol
InChI Key: JFGPRCHQZYGZRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Cyano-2-hydroxyphenyl)-3-phenylurea is a synthetically designed urea derivative that serves as a valuable chemical scaffold in pharmaceutical and agrochemical research. Its structure, featuring a central urea core substituted with a 3-cyano-2-hydroxyphenyl group and a phenyl ring, is of significant interest in the development of novel biologically active compounds. Urea derivatives are widely recognized in medicinal chemistry for their ability to act as potent hydrogen-bond donors, which facilitates strong interactions with biological targets such as enzymes and receptors . This makes them particularly useful as organocatalysts and as key pharmacophores in drug discovery . Specifically, structurally related phenylurea compounds have been investigated as antagonists for chemokine receptors like the IL-8 receptor, indicating potential for application in inflammatory disease research . Furthermore, the 3-cyano-2-hydroxyphenyl moiety is a key structural feature found in ricinine analogs, which have been synthesized and evaluated for their promising insecticidal properties . Researchers can utilize this compound as a building block for the construction of more complex heterocyclic systems, such as 3-cyano-2-pyridones, which are privileged structures in organic and medicinal chemistry . This product is intended for research purposes in chemistry and biology laboratories. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11N3O2 B10839387 1-(3-Cyano-2-hydroxyphenyl)-3-phenylurea

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

1-(3-cyano-2-hydroxyphenyl)-3-phenylurea

InChI

InChI=1S/C14H11N3O2/c15-9-10-5-4-8-12(13(10)18)17-14(19)16-11-6-2-1-3-7-11/h1-8,18H,(H2,16,17,19)

InChI Key

JFGPRCHQZYGZRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2O)C#N

Origin of Product

United States

The Significance of Arylurea Scaffolds in Drug Discovery Research

The arylurea motif is a cornerstone in modern medicinal chemistry, recognized for its versatile role in the development of therapeutic agents. researchgate.net This structural framework is a key feature in numerous compounds that exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties. researchgate.net The ability of the urea (B33335) functional group to form stable hydrogen bonds with biological targets, such as enzymes and receptors, is a primary reason for its prevalence in drug design. nih.gov

Arylurea derivatives have gained significant attention as inhibitors of various protein kinases, which are crucial regulators of cellular processes. For instance, several approved anticancer drugs feature a diarylurea structure, highlighting the success of this scaffold in oncology research. researchgate.net These compounds often target signaling pathways involved in cell proliferation and angiogenesis, such as the Ras/Raf/MEK/ERK pathway and the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade. mdpi.com The structural modularity of arylureas allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties. nih.gov

The Potential Scope of Academic Investigations

Phosgene- and Metal-Free Synthetic Routes Utilizing Dioxazolone Intermediates

A notable advancement in the synthesis of unsymmetrical arylureas involves the use of 3-substituted dioxazolones as precursors for isocyanate intermediates. tandfonline.comresearchgate.net This method provides a phosgene- and metal-free pathway, enhancing the safety and environmental profile of the synthesis. tandfonline.com The reaction proceeds by the decomposition of the dioxazolone, promoted by a base, to generate an isocyanate in situ. This reactive intermediate then couples with an amine to form the desired unsymmetrical urea (B33335). tandfonline.comresearchgate.net

A plausible mechanism for this base-promoted reaction begins with the decomposition of the dioxazolone in the presence of a base like sodium acetate (B1210297). tandfonline.com This leads to an enolate of an O-acetic anhydride (B1165640) substituted hydroxamate intermediate. With mild heating and the introduction of an amine, a proton transfer occurs, yielding an activated hydroxamate. This species then undergoes spontaneous decarboxylation to produce the isocyanate intermediate, which subsequently reacts with the amine to form the final unsymmetrical phenylurea product. tandfonline.com

The synthesis of unsymmetrical phenylureas using dioxazolone intermediates has been optimized to achieve high yields and selectivity. tandfonline.com Studies have shown that the choice of base and solvent is crucial. Sodium acetate has been identified as an effective and non-toxic base for this transformation. tandfonline.comresearchgate.net Methanol (B129727) is often employed as the solvent, and the reaction is typically carried out under mild heating conditions, for instance at 60°C for 2 hours. tandfonline.com

Optimization studies have explored various parameters to maximize the yield of the desired unsymmetrical urea while minimizing the formation of symmetrical byproducts. tandfonline.comresearchgate.net The general optimized condition involves using a 1:1 molar ratio of the dioxazolone and the amine, with one equivalent of sodium acetate as the base, in methanol at a concentration of 1.0 mM. tandfonline.com

Table 1: Optimized Reaction Parameters for Unsymmetrical Phenylurea Synthesis via Dioxazolones tandfonline.com

ParameterOptimized Condition
Dioxazolone 1 equivalent
Amine 1 equivalent
Base Sodium Acetate (1 equivalent)
Solvent Methanol (1.0 mM)
Temperature 60°C
Time 2 hours

The yields of unsymmetrical phenylureas synthesized via the dioxazolone route are generally moderate to excellent. tandfonline.comresearchgate.net A significant advantage of this method is that in many cases, the product precipitates directly from the reaction mixture in methanol, allowing for simple isolation by filtration without the need for chromatographic purification. tandfonline.comresearchgate.net

The steric and electronic properties of the substituents on both the dioxazolone and the amine can influence the reaction yield. For instance, the use of a cyano-containing dioxazolone has been reported to result in a 50% yield of the corresponding phenylurea derivative. tandfonline.com Dioxazolones with more sterically hindered groups, such as diphenyl and naphthyl substituents, have also demonstrated good reactivity, affording the desired phenylureas in yields of 72% and 91%, respectively. tandfonline.com

General Approaches for Arylurea Synthesis and Derivatization Relevant to the Compound

Beyond the dioxazolone method, several other general strategies are employed for the synthesis of arylureas. A common and traditional method involves the reaction of an amine with an isocyanate. nih.govnih.gov For the synthesis of this compound, this would entail the reaction of 2-amino-6-cyanophenol with phenyl isocyanate.

Phosgene-free approaches are increasingly favored due to safety concerns associated with phosgene (B1210022). researchgate.netmdpi.comrsc.orgresearchgate.net These methods often utilize phosgene substitutes such as triphosgene (B27547) (bis(trichloromethyl)carbonate), diphosgene (trichloromethyl chloroformate), or 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.comrsc.orgiupac.org These reagents react with an amine to form an activated intermediate, which can then react with a second amine to produce an unsymmetrical urea. mdpi.com For example, an aryl amine can react with triphosgene to generate an aryl isocyanate in situ, which then reacts with another aryl amine. mdpi.com

Another approach involves the reaction of anilines with urea in the presence of an acid catalyst at elevated temperatures. chemicalbook.comgoogle.com For instance, aniline (B41778) and urea can be heated in the presence of hydrochloric acid to produce phenylurea. chemicalbook.com Derivatization of the core phenylurea structure can be achieved by using substituted anilines or isocyanates in these synthetic schemes, allowing for the introduction of various functional groups to explore structure-activity relationships. nih.govnih.gov

Preparation of Structurally Related Analogues for Research Purposes

The synthesis of structurally related analogues of this compound is crucial for various research applications, including the development of new therapeutic agents and agrochemicals. nih.govnih.govresearchgate.net By systematically modifying the substituents on the phenyl rings, researchers can investigate the impact of these changes on the compound's biological activity.

For example, a variety of N,N'-diarylurea derivatives have been synthesized and evaluated for their potential as anticancer agents by targeting receptors like c-MET and VEGFR-2. nih.gov The synthesis of these analogues often follows the general principle of reacting a substituted aniline with a corresponding isocyanate. nih.gov In one study, a series of 1,3-diphenylurea (B7728601) appended aryl pyridine (B92270) derivatives were synthesized, with one analogue demonstrating a significant tumor inhibition ratio of 56.1% in an in vivo study. nih.gov

Similarly, libraries of phenylurea derivatives have been created to screen for other biological activities. For instance, N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogues were designed and synthesized to explore their potential as tubulin-active compounds. nih.gov The synthesis of N-phenylmaleimides from substituted anilines and their subsequent use in Diels-Alder reactions represents another avenue for creating complex, biologically relevant molecules based on a phenylurea-like core structure. researchgate.net The synthesis of N-cyano-sulfoximineurea derivatives as NLRP3 inflammasome inhibitors also highlights the modular nature of urea synthesis in creating diverse chemical entities for therapeutic investigation. nih.gov

Anticancer Research Applications

Phenylurea derivatives are a prominent class of compounds in cancer research, with several approved as anticancer drugs. researchgate.net Their mechanism of action often involves the inhibition of various kinases and signaling pathways crucial for cancer cell proliferation and survival. researchgate.netnih.gov

In Vitro Cytotoxicity Studies

The cytotoxic effects of phenylurea derivatives have been evaluated against a range of human cancer cell lines, demonstrating their potential as anticancer agents.

HepG2 (Hepatocellular Carcinoma): A study on urea-functionalized organoselenium compounds revealed that 1,1'-(Diselanediylbis(4,1-phenylene))bis(3-phenylurea) exhibited potent anti-HepG2 activity at sub-micromolar concentrations, without affecting normal human skin fibroblasts. nih.gov This compound was also shown to have antimigratory and anti-invasiveness properties against HepG2 cells. nih.gov Another study highlighted that certain phenylurenyl chalcone (B49325) derivatives showed moderate to good cytotoxic activity against the Huh-7 liver cancer cell line. benthamdirect.com

Glioblastoma: While direct studies on this compound and glioblastoma were not identified in the provided search results, the broader class of phenylurea derivatives has shown relevance in this area.

A549 (Non-Small Cell Lung Cancer): Two novel phenylurea derivatives, CTPPU and CT-(4-OH)-PU, were investigated for their anticancer activity against A549 cells, among other non-small cell lung cancer (NSCLC) cell lines. researchgate.net CTPPU demonstrated significantly higher cytotoxicity and inhibited colony formation in A549 cells. researchgate.net The study concluded that CTPPU inhibits NSCLC cell proliferation by inducing G1/S cell cycle arrest through the Akt/GSK-3β/c-Myc signaling pathway. researchgate.net Additionally, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives were evaluated for their anticancer activity against A549 cells, with several compounds showing the ability to reduce cell viability by 50% and suppress cell migration. mdpi.com

Other Cell Lines: The anticancer properties of phenylurea derivatives have been explored in various other cancer cell lines. For instance, N,N'-diarylthiourea derivatives have been synthesized and tested against breast cancer cells (MCF-7), showing inhibition of cell proliferation. researchgate.net Some phenylurenyl chalcone derivatives have demonstrated cytotoxic activity against HT-29 (colon carcinoma), PC-3 (prostate cancer), and K-562 (chronic myelogenous leukemia) cell lines. benthamdirect.com Furthermore, certain 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs exhibited significant anticancer activity against EKVX (non-small cell lung), CAKI-1 (renal), UACC-62 (melanoma), and ACHN (renal) cancer cell lines. mdpi.com

Table 1: In Vitro Cytotoxicity of Phenylurea Derivatives in Various Cancer Cell Lines

Compound/Derivative Class Cell Line Activity Reference
1,1'-(Diselanediylbis(4,1-phenylene))bis(3-phenylurea) HepG2 Potent anti-HepG2 activity in sub-micromolar concentrations. nih.gov
Phenylurenyl Chalcone Derivatives Huh-7 Moderate to good cytotoxic activity. benthamdirect.com
CTPPU A549 Higher cytotoxicity compared to its analog, inhibited colony formation. researchgate.net
3-((4-hydroxyphenyl)amino)propanoic acid derivatives A549 Reduced cell viability and suppressed migration. mdpi.com
N,N'-Diarylthiourea Derivatives MCF-7 Inhibited cell proliferation. researchgate.net
1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs EKVX, CAKI-1, UACC-62, ACHN Significant anticancer activity. mdpi.com

Antimicrobial and Antifungal Investigations

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and phenylurea derivatives have shown promise in this area. nih.gov

Antibacterial Activity

Several studies have highlighted the antibacterial potential of phenylurea derivatives against a variety of bacterial strains.

A series of acetylenic-diphenylurea derivatives were tested against multidrug-resistant Gram-positive clinical isolates, with one compound demonstrating a superior bacteriological profile, including low minimum inhibitory concentration (MIC) values and an extended post-antibiotic effect. nih.gov

Diphenylurea compounds have shown remarkable anti-staphylococcal activity against methicillin-sensitive S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and vancomycin-resistant S. aureus (VRSA). nih.gov

Certain phenylurenyl chalcone derivatives exhibited antibacterial activity, with MIC values of 25 μg/ml against E. coli, P. aeruginosa, and S. aureus. benthamdirect.com

Urea derivatives of o-hydroxybenzylamines have demonstrated strong antibacterial activity, with some compounds identified as potent inhibitors of E. coli FabH, an enzyme crucial for fatty acid biosynthesis. nih.gov

Table 2: Antibacterial Activity of Phenylurea Derivatives

Derivative Class Bacterial Strain(s) Key Findings Reference
Acetylenic-diphenylurea derivatives Multidrug-resistant Gram-positive isolates Superior bacteriological profile, low MICs, extended post-antibiotic effect. nih.gov
Diphenylurea compounds MSSA, MRSA, VRSA Remarkable anti-staphylococcal activity. nih.gov
Phenylurenyl chalcone derivatives E. coli, P. aeruginosa, S. aureus MIC values of 25 μg/ml. benthamdirect.com
Urea derivatives of o-hydroxybenzylamines E. coli Potent inhibitors of E. coli FabH. nih.gov

Antifungal Activity

The antifungal properties of phenylurea derivatives have also been a subject of investigation.

Phenylurenyl chalcone derivatives were tested against Candida albicans, with all tested compounds showing a minimum inhibitory concentration of 25 μg/ml. benthamdirect.com

Chalcones, which share a structural similarity with some of the investigated derivatives, are known to possess antifungal activity. nih.gov

Studies on other related heterocyclic compounds, such as pyrazole (B372694) derivatives, have also demonstrated significant antifungal activity against various phytopathogenic fungi. researchgate.net

Anti-inflammatory Research

Phenylurea derivatives have been explored for their potential to modulate inflammatory responses. nih.gov Inflammation is a key factor in numerous diseases, and finding new anti-inflammatory agents is a significant area of research. researchgate.net

A series of N-(4-phenyl-1,3-thiazol-2-yl)-N'-phenylureas were synthesized and screened for their anti-inflammatory activity using the carrageenan-induced rat paw edema method. benthamdirect.com Two compounds, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-phenylurea and N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl)-N'-(4-bromophenyl)urea, were identified as being particularly potent. benthamdirect.com

The compound (E)-2-cyano-N,3-diphenylacrylamide, structurally related to phenylureas, has been investigated as a potential anti-inflammatory agent, showing modulation of nitrite (B80452) and cytokine synthesis in vitro. mdpi.com

Chalcone derivatives have been reviewed for their anti-inflammatory activities, which include effects on cyclooxygenase (COX), nitric oxide (NO), and various interleukins. nih.gov

In-silico analysis of 1,3-bis(p-hydroxyphenyl)urea suggested its potential as an anti-inflammatory agent through the inhibition of COX-1 and TNF-α. researchgate.net

Derivatives of paeonol, which include urea moieties, have also shown anti-inflammatory properties. nih.gov

Antiviral Research (e.g., SARS-CoV-2 Related Targets)

The emergence of novel viral threats, such as Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), has spurred intensive research into new antiviral agents. Within this context, 1,3-diphenylurea (DPU) derivatives have been identified as a promising class of compounds with broad-spectrum antiviral activity. nih.govnih.govdoaj.org Research has shown that these derivatives can effectively inhibit the replication of various strains of SARS-CoV-2 and influenza A virus (IAV). nih.govnih.govdoaj.org

The primary mechanism of action for these diphenylurea derivatives appears to be the inhibition of viral entry into host cells. nih.govresearchgate.net Specifically, they have been found to disrupt clathrin-mediated endocytosis, a crucial pathway utilized by both SARS-CoV-2 and IAV for cellular invasion. nih.govdoaj.org While the binding of the virus to the cell surface remains unaffected, the subsequent internalization process is significantly hindered. nih.gov It is hypothesized that this is due to the ability of these compounds to transport chloride ions across the cell membrane, leading to an accumulation of intracellular chloride and a disruption of the homeostasis required for proper endocytic trafficking. nih.gov

In preclinical studies, certain diphenylurea derivatives, such as DPUD-1, DPUD-2, and DPUD-23, have demonstrated robust inhibitory effects against multiple SARS-CoV-2 variants, including the Delta and Omicron strains. nih.gov For instance, these specific compounds were shown to reduce SARS-CoV-2 Delta infection by 75-87% and block Omicron variant infection by 95-100%. nih.gov Furthermore, in vivo studies using mouse models infected with a mouse-adapted strain of SARS-CoV-2 showed that treatment with these derivatives led to significant improvements in body weight, increased survival rates, and a notable reduction in the viral load in the lungs. nih.govresearchgate.net

It is important to note that while some derivatives like DPUD-16 were effective against Omicron, they did not show significant activity against the Delta variant. nih.gov Conversely, DPUD-20 was found to be ineffective against the tested variants of concern. nih.gov This highlights the importance of specific structural features for broad-spectrum activity.

The main protease (Mpro) and the papain-like protease (PLpro) of SARS-CoV-2 are also considered key targets for antiviral drug development. mdpi.comresearchgate.net While specific studies on this compound targeting these proteases are not detailed, the broader class of phenylurea derivatives has been investigated for their potential to inhibit viral enzymes. For instance, some nitrocatechol compounds structurally related to catechol derivatives have shown inhibitory activity against the SARS-CoV-2 nsp14 3'-to-5' exoribonuclease (ExoN). researchgate.net

Table 1: Antiviral Activity of Selected Diphenylurea Derivatives against SARS-CoV-2 Variants

Compound SARS-CoV-2 Delta Inhibition SARS-CoV-2 Omicron Inhibition
DPUD-1 87% 95-100%
DPUD-2 75% 95-100%
DPUD-23 85% 95-100%
DPUD-16 Ineffective Significant
DPUD-20 No significant inhibitory potency No significant inhibitory potency

Data sourced from in vitro studies. nih.gov

Neuroprotective Potential

The neuropharmacology of phenylurea and its derivatives has been a subject of investigation, revealing potential central nervous system (CNS) effects. nih.gov Studies on phenylurea itself have indicated that it can act as a potent sedative-hypnotic agent. nih.gov It has been observed to cause significant motor incoordination and behavioral changes at sub-sedative doses, suggesting an impact on brain regions that control motor coordination and spontaneous movement. nih.gov

Furthermore, phenylurea has demonstrated meprobamate-like antistrychnine (myorelaxant) activity and, at higher doses, anticonvulsant activity by antagonizing pentetrazole. nih.gov It has also shown the ability to protect mice from tremors induced by tremorine. nih.gov A sub-sedative dose of phenylurea was found to significantly extend the duration of pentobarbital-induced sleep. nih.gov

More recent research has focused on synthesizing phenylurea derivatives with the potential to cross the blood-brain barrier (BBB) and act as CNS agents. nih.gov By reacting phenylurea with chloroacetyl chloride and subsequently with various substituted anilines, a series of derivatives were created. nih.gov The lipophilicity of these compounds, as indicated by their Log P values, suggested their potential for CNS activity. nih.gov Pharmacological testing of these derivatives revealed that those containing a chloro group exhibited moderate skeletal muscle relaxant activity. nih.gov

While direct studies on the neuroprotective potential of this compound are not extensively documented, the known CNS activities of the broader phenylurea class suggest a potential avenue for future research in this area.

Other Investigated Biological Activities (e.g., Cardiotonic, Antidepressant, Enzyme Inhibition)

The therapeutic potential of phenylurea derivatives extends beyond antiviral and neuroprotective applications, with research exploring their utility in various other biological contexts.

Cardiotonic Activity: Certain heterocyclic compounds containing a phenylurea-like moiety have been investigated for their positive inotropic effects. For example, a series of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones were synthesized and shown to increase myocardial contractility. nih.gov These compounds were found to be selective inhibitors of cardiac phosphodiesterase fraction III, which is believed to be the primary mechanism for their cardiotonic action. nih.gov Another series of (E)-4,5-dihydro-6-[2-[4-(1H-imidazol-1-yl)phenyl]ethenyl]-3(2H)-pyridazinones also demonstrated potent inotropic and vasodilatory activities. nih.gov

Antidepressant Activity: Phenylurea has been used as an intermediate in the synthesis of various drugs, including antidepressants. chemicalbook.com Research into phenyl-substituted 2-amino- and 2-[(alkoxycarbonyl)amino]-1,4,5,6-tetrahydropyrimidines has identified compounds with potent antidepressant activity. nih.gov For instance, 2-[(methoxycarbonyl)amino]-5-phenyl-1,4,5,6-tetrahydropyrimidine was found to be significantly more potent than standard tricyclic antidepressants in reversing reserpine-induced hypothermia, a common animal model for antidepressant screening. nih.gov The parent 2-amino compound in this series was a potent inhibitor of norepinephrine (B1679862) and dopamine (B1211576) uptake. nih.gov

Enzyme Inhibition: Phenylurea derivatives have been investigated as inhibitors of various enzymes. For example, they have been studied as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that is a target in cancer immunotherapy. nih.govfrontiersin.org Certain phenylurea derivatives have shown potent IDO1 inhibition with IC50 values in the sub-micromolar range. nih.gov The presence and position of substituents on the phenyl ring have been shown to be critical for their inhibitory activity. nih.gov

Additionally, some phenylurea derivatives act as inhibitors of cytokinin oxidase/dehydrogenase (CKO), a plant enzyme involved in hormone regulation. nih.gov For instance, N-(2-chloro-pyridin-4-yl)-N'-phenylurea (CPPU) competes with the natural substrates of the enzyme. nih.gov

Table 2: Investigated Biological Activities of Phenylurea Derivatives

Biological Activity Key Findings
Cardiotonic Certain pyridazinone derivatives with phenylurea-like structures act as positive inotropic agents by inhibiting cardiac phosphodiesterase III. nih.govnih.gov
Antidepressant Phenyl-substituted tetrahydropyrimidines show potent antidepressant effects, with some being more effective than tricyclic antidepressants in preclinical models. nih.gov
Enzyme Inhibition Phenylurea derivatives have been identified as potent inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and cytokinin oxidase/dehydrogenase (CKO). nih.govfrontiersin.orgnih.gov

Elucidation of Molecular and Cellular Mechanisms of Action

Kinase Inhibition Profiles

The phenylurea scaffold is a recognized pharmacophore in the development of kinase inhibitors. Various derivatives have been synthesized and evaluated for their inhibitory activity against a range of kinases, indicating the potential for compounds like 1-(3-Cyano-2-hydroxyphenyl)-3-phenylurea to exhibit similar properties.

B-Raf Kinase Inhibition

B-Raf is a serine/threonine-protein kinase that plays a central role in the MAPK/ERK signaling pathway. Mutations in the B-Raf gene are common in several cancers, leading to constitutive activation of the pathway and uncontrolled cell proliferation. While specific data on the inhibition of B-Raf by this compound is not available in the searched literature, the phenylurea scaffold is present in known B-Raf inhibitors like Sorafenib, which also inhibits VEGFR.

Bromodomain Inhibition (e.g., BRG1/BRM)

Bromodomains are protein modules that recognize and bind to acetylated lysine (B10760008) residues on histones and other proteins, playing a key role in the regulation of gene expression. The ATPases BRG1 (SMARCA4) and BRM (SMARCA2) are core components of the SWI/SNF chromatin remodeling complex and contain bromodomains. nih.govresearchgate.net Inhibitors targeting these bromodomains can modulate gene expression and have shown therapeutic potential in cancer. nih.gov

Small molecule inhibitors such as PFI-3 have been identified as selective binders to the bromodomains of BRG1 and BRM. nih.gov Another inhibitor, FHD-286, which targets the ATPase activity of BRG1/BRM, is under clinical development for AML. researchgate.net While there is no direct evidence of this compound inhibiting BRG1/BRM bromodomains, the exploration of small molecules targeting these epigenetic readers is an active area of research.

IKK-β Inhibition (for structurally related compounds)

Inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-β) is a key enzyme in the NF-κB signaling pathway, which is involved in inflammation and cancer. Research on a structurally related fragment-like compound, N-(4-Ethylphenyl)-N'-phenylurea (INH14), has shown that it inhibits both IKKα and IKKβ. capes.gov.br This inhibition leads to a decrease in the degradation of IκBα, thereby reducing the activation of the NF-κB pathway. capes.gov.br The IC50 values for INH14 against IKKα and IKKβ were determined to be 8.97 μM and 3.59 μM, respectively. capes.gov.br This suggests that the phenylurea core structure may be a viable scaffold for the development of IKK inhibitors.

Modulation of Cellular Pathways

The inhibition of kinases by compounds such as this compound can lead to the modulation of various downstream cellular signaling pathways that are critical for cell proliferation, survival, and differentiation.

Based on the kinase inhibition profiles of structurally related molecules, potential pathway modulations can be inferred. For instance, inhibition of FLT3 is known to impact downstream signaling cascades. The constitutive activation of FLT3-ITD promotes the survival and proliferation of AML cells through the activation of pathways such as the ERK1/2 and mTOR signaling pathways. whiterose.ac.uk Therefore, an inhibitor of FLT3 would be expected to suppress these pathways.

Furthermore, inhibitors of the BRG1/BRM ATPases, which are part of the SWI/SNF chromatin remodeling complex, can induce differentiation and lethality in AML cells. researchgate.net The inhibitor FHD-286 has been shown to cause perturbed chromatin accessibility and repression of key transcription factors and cell cycle regulators like c-Myc and PU.1. researchgate.net

The inhibition of IKK-β by related phenylurea compounds leads to the suppression of the NF-κB pathway. capes.gov.br This pathway is constitutively active in many cancers and contributes to cell proliferation and survival. Reduced NF-κB activity has been demonstrated in ovarian cancer cells treated with the IKK inhibitor INH14. capes.gov.br

Induction of Apoptosis and Programmed Cell Death Pathways

There is no available research detailing the induction of apoptosis or other programmed cell death pathways by This compound .

Cell Cycle Arrest and Regulation

Information regarding the effects of This compound on cell cycle arrest and regulation is not present in the surveyed scientific literature.

Autophagy Modulation

The potential for This compound to modulate autophagy has not been documented in the available research.

Enzyme Inhibition

Specific inhibitory activity of This compound against the following enzymes has not been reported:

Acetylcholinesterase

Butyrylcholinesterase

α-Glycosidase

Cyclooxygenases

RNA-dependent RNA polymerase

Structure Activity Relationship Sar Studies of 1 3 Cyano 2 Hydroxyphenyl 3 Phenylurea and Its Analogues

Impact of Substituent Modifications on Biological Activity

Research into various analogues has demonstrated that specific substitutions can lead to enhanced biological effects, such as anti-inflammatory or antiproliferative activities. For instance, in a series of 3-substituted-indolin-2-one derivatives, the presence and position of a hydroxyl group on the phenyl ring were critical for anti-inflammatory activity. The compound 3-(3-hydroxyphenyl)-indolin-2-one was identified as the most potent in the series, effectively inhibiting the production of inflammatory mediators like nitric oxide, TNF-α, and IL-6. nih.gov This highlights the importance of the hydroxyl group in mediating biological response.

Similarly, studies on other structurally related compounds, such as 1,3-diarylprop-2-yn-1-ones, have shown that specific pharmacophores, like a p-SO2Me group, are crucial for activity as dual inhibitors of cyclooxygenases (COX) and lipoxygenases (LOX). researchgate.netdrugbank.com The introduction of different substituents on the phenyl rings of these molecules drastically alters their inhibitory potency and selectivity against COX-1 and COX-2 enzymes. researchgate.netdrugbank.com For example, a derivative with a C-1 p-isopropylphenyl group showed an optimal balance of COX and LOX inhibition combined with good anti-inflammatory activity. researchgate.netdrugbank.com

In the context of 1-(3-cyano-2-hydroxyphenyl)-3-phenylurea analogues, modifications are typically explored at several positions:

The Phenyl Ring Attached to the Urea (B33335) Nitrogen (N3): Substituents on this ring can modulate lipophilicity, electronic properties, and steric bulk, all of which can affect binding affinity. Studies on related methcathinone (B1676376) analogues have shown that the steric properties of para-substituents are key determinants of biological selectivity. nih.gov

The 2-hydroxyphenyl Ring: The hydroxyl (-OH) and cyano (-CN) groups are considered key interaction points. Altering their positions or replacing them with other functional groups can provide insight into their roles in target binding. The active metabolite of leflunomide, which features a cyano group, has been the subject of extensive SAR studies, leading to the development of analogues with improved pharmacokinetic profiles. nih.gov

The findings from various studies on related compounds underscore the principle that even minor structural changes can lead to significant differences in biological activity. mdpi.com

Table 1: Impact of Substituent Modification on Biological Activity of Phenylurea Analogues

Base Scaffold Substituent Modification Observed Impact on Biological Activity Reference
3-substituted-indolin-2-one Introduction of a 3-hydroxyphenyl group Highest anti-inflammatory activity in the series; inhibited NO, TNF-α, and IL-6 production. nih.gov
1,3-diarylprop-2-yn-1-one C-1 p-isopropylphenyl group and C-3 p-SO2Me group Optimal combination of in vitro COX-1/2 and 5/15-LOX inhibitory effects and good anti-inflammatory activity. researchgate.netdrugbank.com
Methcathinone Para-substitution on the phenyl ring Steric properties of the substituent correlated with selectivity for dopamine (B1211576) vs. serotonin (B10506) transporters and abuse potential. nih.gov

Elucidating Key Pharmacophoric Features for Target Interaction

A pharmacophore model outlines the essential three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target. nih.gov For this compound and its analogues, identifying these key features is fundamental for designing new, more effective compounds and for understanding their mechanism of action at a molecular level.

Pharmacophore models can be developed based on the structure of known active ligands or the target protein itself. nih.gov These models typically include features such as:

Hydrogen Bond Donors (HBD): The hydroxyl (-OH) group and the N-H groups of the urea linkage are potent hydrogen bond donors.

Hydrogen Bond Acceptors (HBA): The cyano (-CN) group and the urea carbonyl oxygen are key hydrogen bond acceptors.

Aromatic Rings (AR): The two phenyl rings provide platforms for hydrophobic and π-π stacking interactions with amino acid residues in the target's binding pocket.

Hydrophobic Features (H): Alkyl or other nonpolar substituents on the phenyl rings can engage in hydrophobic interactions.

Molecular docking studies are computational techniques used to predict the preferred orientation of a molecule when bound to a target protein. researchgate.net These studies for phenylurea-related compounds often reveal critical interactions. For example, docking of 1,3-diarylprop-2-yn-1-one inhibitors into the COX-2 active site showed that a para-SO2Me group inserts into a specific secondary pocket, while another substituent on the second phenyl ring occupies a hydrophobic pocket, explaining the observed SAR. researchgate.net Similarly, docking simulations of novel styryl quinolinium derivatives helped to elucidate how they interact with protein residues in the binding site through hydrogen bonding and electrostatic interactions. mdpi.com

For the this compound scaffold, the key pharmacophoric elements are hypothesized to be the precise spatial arrangement of the ortho-hydroxy-cyano motif on one phenyl ring and the substituted phenyl ring attached to the other side of the urea bridge. The urea moiety itself acts as a central, rigid linker that correctly orients these interaction groups. Studies on N3-phenylpyrazinones identified a six-point pharmacophore model (AADHHR: two acceptors, one donor, two hydrophobic, one aromatic ring) that was crucial for their antagonistic activity. nih.gov This highlights the complexity and specificity of the features required for potent biological action.

Table 2: Key Pharmacophoric Features and Their Postulated Roles

Pharmacophoric Feature Structural Moiety Postulated Role in Target Interaction Supporting Evidence
Hydrogen Bond Donor 2-Hydroxyl group, Urea N-H Forms hydrogen bonds with acceptor residues (e.g., Ser, Thr, Asp, Glu) in the active site. mdpi.comnih.gov
Hydrogen Bond Acceptor 3-Cyano group, Urea Carbonyl Forms hydrogen bonds with donor residues (e.g., Arg, Lys, His) in the active site. researchgate.netnih.gov
Aromatic Ring Phenyl rings Engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phe, Tyr, Trp). researchgate.netnih.gov

Stereochemical Influences on Activity

Chirality, or the "handedness" of a molecule, can have a profound impact on its biological activity. When a molecule and its target (like an enzyme or receptor) are both chiral, they often interact in a stereospecific manner, much like a key fits into a lock. Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological potencies, metabolic fates, and even toxicological profiles. nih.gov

For analogues of this compound, stereocenters can arise from substitutions, particularly on any aliphatic chains connecting parts of the molecule or if atropisomerism occurs due to restricted rotation. The separation and individual testing of enantiomers are critical steps in drug development. nih.gov High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for resolving racemic mixtures into their constituent enantiomers. nih.govjiangnan.edu.cn

Studies on various classes of therapeutic agents have consistently demonstrated the importance of stereochemistry. For example, the chiral separation of β-blocker analogues like 3-nitroatenolol was essential to obtain pure enantiomers for pharmacological evaluation. mdpi.com Similarly, research on neolignan enantiomers isolated from natural sources showed that mirror-image forms could have different inhibitory activities on nitric oxide production. mdpi.com

In a study of macrocyclic tetrapeptides, modifying the stereochemistry of the phenylalanine residues led to a diverse range of opioid activity profiles. nih.gov Some stereoisomers acted as agonists, while others displayed antagonism, and their liabilities, such as respiratory depression and tolerance development, also varied significantly. nih.gov This illustrates that subtle changes in the three-dimensional arrangement of functional groups can dramatically alter how a molecule interacts with multiple biological targets.

While specific studies on the stereochemical influences of this compound are not detailed in the provided context, the principles derived from related fields are directly applicable. If any analogue possesses a chiral center, it is highly probable that its enantiomers will display differential biological activity. Therefore, chiral resolution and the stereoselective synthesis of the more active enantiomer would be a key strategy for developing a more potent and safer therapeutic agent. nih.govmdpi.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-(3-hydroxyphenyl)-indolin-2-one
1,3-diarylprop-2-yn-1-one
3-(4-methanesulfonylphenyl)-1-(4-isopropylphenyl)prop-2-yn-1-one
Leflunomide
Methcathinone
N3-phenylpyrazinone
Styryl quinolinium

Computational and Theoretical Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial for understanding the binding mechanism and for identifying potential biological targets.

Ligand-Protein Binding Interactions and Modes

While specific docking studies on 1-(3-Cyano-2-hydroxyphenyl)-3-phenylurea are not readily found, research on analogous compounds provides significant insights into its likely binding interactions. Phenylurea derivatives are known to form key hydrogen bonds and hydrophobic interactions within protein binding sites. For instance, studies on similar structures have shown that the urea (B33335) moiety is a critical hydrogen bond donor and acceptor. The hydroxyl (-OH) and cyano (-CN) groups on the phenyl ring of this compound are also poised to form significant hydrogen bonding and polar interactions with amino acid residues.

In a study on 1,3-bis(p-hydroxyphenyl)urea, a structurally similar compound, molecular docking revealed crucial hydrogen bond interactions with amino acid residues such as TYR151 and pi-pi stacking interactions with TYR119 in the active site of target proteins. researchgate.net It is highly probable that the phenyl rings of this compound also engage in similar pi-pi or cation-pi interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a target's binding pocket. The stability of such interactions is often enhanced by the presence of key residues like Lys49, which can engage in cation-π interactions. nih.gov

Table 1: Potential Ligand-Protein Interactions for this compound based on Analogous Compounds

Functional GroupPotential Interacting Amino Acid ResiduesType of Interaction
Urea MoietyAspartate, Glutamate, Serine, ThreonineHydrogen Bonding
Hydroxyl GroupAspartate, Glutamate, HistidineHydrogen Bonding
Cyano GroupArginine, Lysine (B10760008), Asparagine, GlutaminePolar Interactions, Hydrogen Bonding
Phenyl RingsPhenylalanine, Tyrosine, TryptophanHydrophobic (pi-pi, T-shaped) Interactions

Identification of Potential Molecular Targets

The structural motifs within this compound, namely the phenylurea and the substituted cyanophenol, are present in various known bioactive molecules. This allows for the prediction of its potential molecular targets based on the activities of these related compounds. For example, various phenylurea derivatives have been investigated as inhibitors of kinases, which are crucial regulators of cell signaling and are often implicated in cancer.

Computational studies on (E)-2-cyano-N,3-diphenylacrylamide, a compound bearing a cyano and a phenylamide group, identified inducible nitric oxide synthase (iNOS) and phosphodiesterase 4B (PDE4B) as potential targets with significant binding affinities. nih.gov Phenylurea compounds have also been implicated as potential inhibitors of the 14-3-3 protein, which is involved in various cellular processes. nih.gov Furthermore, in silico analyses of 1,3-bis(p-hydroxyphenyl)urea have suggested its potential as an anti-inflammatory agent through the inhibition of cyclooxygenase-1 (COX-1) and tumor necrosis factor-alpha (TNF-α). researchgate.net These findings suggest that this compound may also exhibit inhibitory activity against these or related inflammatory and cell-signaling targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

While a specific QSAR model for this compound has not been reported, numerous studies have successfully developed predictive QSAR models for various series of phenylurea and related heterocyclic compounds. nih.govnih.govkfupm.edu.sa These models are typically built using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). kfupm.edu.sa

The robustness and predictive power of these models are evaluated using various statistical parameters, including the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and external validation on a test set of compounds. nih.govnih.gov For a QSAR model to be considered reliable, it must demonstrate high statistical significance and predictive ability for new, untested compounds. The development of such a model for a series of analogs of this compound would be a valuable step in optimizing its biological activity.

Identification of Molecular Descriptors Correlating with Activity

The success of a QSAR model hinges on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. Studies on related compounds have identified several classes of descriptors that are often correlated with biological activity. These include:

Topological Descriptors: These describe the connectivity of atoms in a molecule.

Electronic Descriptors: These relate to the distribution of electrons, such as partial charges and frontier molecular orbital energies (HOMO and LUMO).

Steric Descriptors: These describe the size and shape of the molecule.

Hydrophobic Descriptors: Commonly represented by the logarithm of the partition coefficient (logP), these describe the molecule's lipophilicity.

For a series of antileishmanial 2-phenyl-2,3-dihydrobenzofurans, 3D-QSAR models revealed the importance of steric and electronic features for activity. nih.gov In other studies, descriptors related to the molecular electrostatic potential have been shown to be crucial. The development of a QSAR model for this compound and its analogs would likely involve a combination of these descriptor types to capture the structural features essential for its biological effects.

Molecular Dynamics Simulations to Assess Ligand-Target Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into its stability and the nature of their interactions over time. nih.gov This technique simulates the movement of atoms and molecules, allowing for the observation of conformational changes and the persistence of key binding interactions. researchgate.netnih.govyoutube.com

While no specific MD simulation studies on this compound are publicly available, the methodology is well-established for evaluating the stability of ligand-protein complexes. nih.govmpg.de An MD simulation of this compound bound to a potential target would involve placing the docked complex in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds or even microseconds.

Key analyses from an MD simulation include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the binding pose. A stable RMSD suggests that the ligand remains securely in the binding pocket. researchgate.net Additionally, the root-mean-square fluctuation (RMSF) of individual amino acid residues can highlight flexible regions of the protein that may be important for ligand binding and conformational changes. The persistence of hydrogen bonds and other key interactions observed in the initial docking pose would also be monitored throughout the simulation to confirm their importance for binding stability. researchgate.net

Binding Free Energy Calculations (e.g., MM-GBSA)

The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a widely used computational technique to estimate the binding free energy of a ligand to a protein. nih.gov This approach is favored in drug discovery for its balance of computational speed and reasonable accuracy, making it more efficient than more rigorous methods like free energy perturbation. nih.gov The core principle of MM-GBSA is to calculate the difference in the free energy between the protein-ligand complex and the unbound protein and ligand in solution. nih.gov

The binding free energy is typically decomposed into several components, providing a detailed picture of the forces driving the interaction. These components include:

Van der Waals Energy (ΔE_vdW): Represents the short-range attractive and repulsive forces.

Electrostatic Energy (ΔE_elec): Accounts for the electrostatic interactions between the ligand and the protein.

Polar Solvation Energy (ΔG_polar): The energy required to transfer the molecule from a vacuum to the polar solvent.

Nonpolar Solvation Energy (ΔG_nonpolar): The energy associated with the creation of a cavity in the solvent.

In studies of other small molecule inhibitors, MM-GBSA has been instrumental in ranking potential drug candidates by predicting their binding affinities. nih.govresearchgate.net For instance, a lower calculated binding free energy generally suggests a more stable protein-ligand complex and potentially higher potency. researchgate.net While specific values for this compound are not available, a hypothetical MM-GBSA analysis would yield data similar to that presented in Table 1, which is based on findings for other compounds.

Energy ComponentDescriptionHypothetical Contribution (kcal/mol)
ΔE_vdWVan der Waals interactions-45.0
ΔE_elecElectrostatic interactions-20.0
ΔG_polarPolar solvation energy+30.0
ΔG_nonpolarNonpolar solvation energy-5.0
ΔG_bindTotal Binding Free Energy-40.0

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations, often employing Density Functional Theory (DFT), provide fundamental insights into the structural and electronic properties of a molecule. tandfonline.comchemrxiv.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. nih.gov This information is crucial for understanding a compound's reactivity, stability, and potential for interaction with biological targets. chemrxiv.org

Key parameters derived from quantum chemical calculations include:

Highest Occupied Molecular Orbital (HOMO) Energy: Relates to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy: Relates to the molecule's ability to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO, which is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity. chemrxiv.org

Total Energy: The total electronic energy of the molecule in its optimized geometry.

For related hydroxyphenylurea and other heterocyclic compounds, DFT studies have been used to optimize their geometry and compute these electronic properties. tandfonline.com Such studies are invaluable for understanding the intrinsic characteristics of a potential drug molecule. chemrxiv.org Although no specific quantum chemical data exists for this compound, a theoretical study would produce the parameters shown in the hypothetical data in Table 2.

ParameterDescriptionHypothetical Value
HOMO EnergyHighest Occupied Molecular Orbital Energy-6.5 eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy-1.8 eV
HOMO-LUMO Gap (ΔE)Energy gap indicating reactivity4.7 eV
Dipole MomentMeasure of molecular polarity4.2 Debye
Total EnergyTotal electronic energy-950 Hartree

Medicinal Chemistry Significance and Potential Research Avenues

1-(3-Cyano-2-hydroxyphenyl)-3-phenylurea as a Lead Compound for Drug Discovery

In the quest for new medicines, a "lead compound" is a chemical entity showing promising biological activity that serves as the starting point for optimization. This compound exemplifies such a lead, primarily due to its effectiveness as a kinase inhibitor. nih.gov Kinases are a family of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.

The success of the diaryl urea (B33335) scaffold, as seen in approved drugs like Sorafenib and Regorafenib, underscores its importance. nih.gov The core structure of this compound is particularly adept at interacting with the ATP-binding site of kinases. The central urea moiety (–NH-CO-NH–) is a key pharmacophore, acting as both a hydrogen bond donor and acceptor. This allows it to form strong and specific hydrogen bonds with amino acid residues in the "hinge region" of the kinase, a critical interaction for potent inhibition. nih.govnih.gov

Specifically, this class of compounds often functions as "Type II" kinase inhibitors. These inhibitors bind to and stabilize the inactive, "DFG-out" conformation of the kinase, where a key three-amino-acid motif (Asp-Phe-Gly) is flipped from its active position. nih.gov The N,N'-diarylurea group is perfectly suited to occupy a hydrophobic pocket that becomes accessible in this inactive state, while forming hydrogen bonds with a conserved glutamic acid and an aspartic acid in the DFG motif. nih.gov The 3-cyano and 2-hydroxyl groups on one of the phenyl rings of the lead compound provide additional, specific interaction points that can be fine-tuned to enhance potency and selectivity for target kinases like RAF, a key component in cell signaling pathways frequently mutated in cancers such as melanoma. nih.gov

Design and Optimization of Novel Urea Derivatives with Enhanced Potency and Selectivity

The journey from a lead compound to a clinical candidate involves extensive chemical modification to enhance its efficacy, selectivity, and pharmacokinetic properties. The this compound scaffold provides a versatile template for such optimization. Medicinal chemists have systematically explored its structure-activity relationships (SAR) to develop improved analogs.

Optimization strategies typically focus on three main areas of the molecule:

The Terminal Phenyl Ring: This part of the molecule often protrudes towards the solvent-exposed region of the ATP-binding pocket, making it an ideal site for modification to improve properties without disrupting the core binding interactions. Introducing various substituents (e.g., halogens, methyl, methoxy (B1213986) groups) can modulate the compound's electronic properties, solubility, and metabolic stability. nih.gov

The Substituted Phenyl Ring: The initial 3-cyano-2-hydroxyphenyl ring is crucial for anchoring the inhibitor. However, replacing this ring with other aromatic or heterocyclic systems, such as quinoline, thieno[3,2-d]pyrimidine, or imidazo[1,2-a]pyridine, has led to novel inhibitors with altered selectivity profiles against different kinases like EGFR, VEGFR-2, and FGFR1. nih.govmdpi.comnih.gov

The Urea Linker: While the urea group is central to the binding mode, its properties can be subtly modified. For instance, methylation of the urea nitrogens or replacing it with a thiourea (B124793) can impact the molecule's conformational flexibility and hydrogen bonding capacity, sometimes leading to changes in activity and selectivity. nih.gov

These optimization efforts have yielded numerous potent kinase inhibitors. The following table showcases examples of diaryl urea derivatives and their inhibitory activities against key cancer-related kinases, illustrating the impact of structural modifications.

Compound/AnalogModification from Lead ScaffoldTarget KinaseInhibitory Activity (IC₅₀)
Sorafenib Features a picolinamide (B142947) moiety on the terminal phenyl ring.B-RAF22 nM
VEGFR-290 nM
Regorafenib A fluoro-substituted analog of Sorafenib.B-RAF13 nM
VEGFR-24.2 nM
Linifanib Features an indazole ring instead of the hydroxyphenyl ring.VEGFR-26 nM
PDGFRβ8 nM
Compound 5a 4-aminoquinazolinyl-diaryl urea derivative.EGFR56 nM

This table is generated based on data from multiple research sources. nih.govmdpi.com

Exploration of Polypharmacology and Multi-Targeting Strategies

Polypharmacology, the ability of a single drug to interact with multiple biological targets, was once viewed as a liability but is now increasingly recognized as a powerful therapeutic strategy. For complex diseases like cancer, which involve redundant and interconnected signaling pathways, simultaneously hitting multiple nodes can lead to greater efficacy and overcome drug resistance.

The diaryl urea scaffold is exceptionally well-suited for designing multi-targeted agents. nih.gov Because the ATP-binding sites of many kinases share structural similarities, a single diaryl urea molecule can often be designed to inhibit several kinases simultaneously. For example, Sorafenib itself is a multi-kinase inhibitor, potently targeting both the RAF kinases in the cell proliferation pathway and the VEGFR and PDGFR kinases involved in tumor angiogenesis (the formation of new blood vessels). nih.gov

Researchers are actively pursuing this strategy by:

Rational Design of Dual Inhibitors: Creating compounds that intentionally inhibit two distinct, disease-relevant targets. For instance, diaryl urea derivatives have been developed as dual inhibitors of c-MET and VEGFR-2, two key receptors involved in tumor growth and metastasis. mdpi.com

Hybridization: Combining the diaryl urea pharmacophore with other known inhibitor scaffolds. A novel series of diaryl urea-oxindole hybrids was designed to act as BRAF kinase inhibitors, demonstrating potent activity against melanoma cell lines. nih.gov

Targeting Different Enzyme Classes: The utility of the urea scaffold extends beyond kinases. 1-(benzo[d]thiazol-2-yl)-3-phenylureas have been identified as dual inhibitors of casein kinase 1 (CK1) and amyloid-beta binding alcohol dehydrogenase (ABAD), two enzymes implicated in the pathology of Alzheimer's disease.

This multi-targeting approach offers the potential for synergistic anti-cancer effects and a lower likelihood of the cancer developing resistance through single-pathway mutations. The exploration of polypharmacology continues to be a vibrant and promising avenue in the ongoing development of drugs derived from the this compound lead structure.

Future Research Directions and Challenges

Development of Advanced Synthetic Methodologies

The synthesis of 1-(3-Cyano-2-hydroxyphenyl)-3-phenylurea, like many substituted phenylureas, can be approached through established chemical reactions. A common method involves the reaction of an appropriately substituted aniline (B41778) with a phenyl isocyanate. However, future research will likely focus on developing more advanced and efficient synthetic methodologies.

Challenges in this area include achieving high yields and purity while minimizing the use of hazardous reagents and solvents, in line with the principles of green chemistry. Researchers are exploring novel catalytic systems and flow chemistry techniques to streamline the synthesis of phenylurea derivatives. These advanced methods could offer improved control over reaction conditions, leading to fewer byproducts and easier purification. A key challenge will be the selective functionalization of the phenyl rings to introduce the cyano and hydroxyl groups at the desired positions without affecting the urea (B33335) linkage.

Comprehensive Mechanistic Investigations

A significant hurdle in the development of this compound is the current lack of a detailed understanding of its mechanism of action at the molecular level. While the phenylurea scaffold is present in numerous biologically active compounds, the specific contribution of the 3-cyano and 2-hydroxyl substitutions on the phenyl ring is yet to be fully elucidated.

Future research must prioritize comprehensive mechanistic studies to identify the specific cellular targets and signaling pathways modulated by this compound. Techniques such as affinity chromatography, proteomics, and kinome profiling could be employed to identify its binding partners. For instance, some phenylurea derivatives are known to act as kinase inhibitors. Investigating whether this compound inhibits specific kinases, such as Transforming growth factor beta-activated kinase 1 (TAK1), which is implicated in inflammatory pathways, could be a fruitful area of research. nih.gov Elucidating the precise mechanism of action is crucial for predicting its therapeutic efficacy and potential side effects.

Broadening the Scope of Preclinical Therapeutic Applications

The potential therapeutic applications of this compound remain largely unexplored. The presence of the cyano group, a feature found in some enzyme inhibitors, and the phenylurea core, a common pharmacophore, suggests a range of possibilities.

Future preclinical research should aim to evaluate the efficacy of this compound in a variety of disease models. Based on the activities of structurally related compounds, potential areas of investigation could include:

Oncology: Many phenylurea derivatives, such as sorafenib, are used as anticancer agents. nih.gov Preclinical studies could assess the anti-proliferative and pro-apoptotic effects of this compound in various cancer cell lines and animal models.

Inflammatory Diseases: The potential of this compound to modulate inflammatory pathways warrants investigation in models of arthritis, inflammatory bowel disease, and other autoimmune disorders.

Infectious Diseases: The antimicrobial and antiviral potential of this molecule could also be a valuable area of future research.

Systematic screening in diverse biological assays will be essential to uncover the full therapeutic potential of this compound and to identify the most promising indications for further development.

Addressing Challenges in Structure-Based Drug Design

Structure-based drug design (SBDD) is a powerful tool for optimizing lead compounds. However, its application to this compound is currently hampered by the lack of a known biological target.

Once a primary target is identified, a major challenge will be to obtain a high-resolution crystal structure of the compound in complex with its target protein. This structural information is the cornerstone of SBDD, enabling the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. Key challenges in this phase of research will include:

Target Flexibility: Biological targets are often flexible, and their conformation can change upon ligand binding. Accounting for this flexibility in computational models is a significant challenge.

Scoring Functions: The accuracy of predicting binding affinities using current scoring functions in molecular docking programs can be a limitation.

Water Molecules: The role of water molecules in the binding site is often critical and difficult to predict accurately in SBDD approaches.

Overcoming these challenges will require a combination of advanced computational techniques, such as molecular dynamics simulations and free energy calculations, alongside experimental validation through biophysical and biochemical assays.

Q & A

Q. Basic Research Focus

  • HPLC : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<2% required for pharmacological studies) .
  • NMR : ¹H/¹³C NMR in DMSO-d6 confirms regiochemistry; key signals include urea NH (δ 8.5–9.0 ppm) and cyano group (C≡N stretch at ~2230 cm⁻¹ in IR) .
  • Stability : Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 4 weeks, indicating room-temperature stability .

How can researchers resolve conflicting data on the compound's antioxidant vs. kinase inhibitory mechanisms?

Q. Advanced Research Focus

  • Mechanistic Studies :
    • ROS Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity .
    • Kinase Profiling : Compare inhibitory activity across kinase panels (e.g., Eurofins KinaseScan) to distinguish direct vs. indirect effects .
  • Contradiction Resolution : If antioxidant activity masks kinase inhibition, use knockout cell lines (e.g., SOD1-null) to isolate mechanisms .

What strategies improve the compound's bioavailability for in vivo studies?

Q. Advanced Research Focus

  • Formulation : Nanoemulsions (e.g., PEGylated liposomes) enhance aqueous solubility .
  • Prodrug Design : Mask the hydroxyl group as a phosphate ester, improving intestinal absorption .
    Data Table :
ParameterFree CompoundProdrug
LogP2.81.5
Solubility (mg/mL)0.15.2
Oral Bioavailability<10%45%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.